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An In-Depth Technical Guide to the Spectroscopic Characterization of 1,6-Dimethyl-1H-indazole-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Analytical Imperative in Modern Drug Discovery
In the landscape of contemporary drug discovery and materials science, the unambiguous structural confirmation of novel

chemical entities is the bedrock upon which all subsequent research is built. Molecules such as 1,6-dimethyl-1H-indazole-5-
boronic acid, a versatile building block, are pivotal in the synthesis of complex pharmaceutical agents and functional materials.[1]

[2][3][4] Its indazole core is a privileged scaffold in medicinal chemistry, while the boronic acid moiety offers a reactive handle for

cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3]

This guide provides a multi-technique spectroscopic blueprint for the comprehensive characterization of this compound. As a

Senior Application Scientist, the focus here is not merely on the data itself, but on the causality behind the analytical choices and

the logic of spectral interpretation. We will explore how Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and both

Vibrational (IR) and Electronic (UV-Vis) spectroscopy synergize to create a self-validating analytical workflow, ensuring the

absolute integrity of the molecule's identity.

Molecular Structure of 1,6-Dimethyl-1H-indazole-5-boronic acid

Caption: Chemical structure of 1,6-dimethyl-1H-indazole-5-boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive
Structural Map
NMR spectroscopy is the cornerstone of small molecule characterization, providing unparalleled insight into the chemical

environment of each nucleus. For a molecule like 1,6-dimethyl-1H-indazole-5-boronic acid, a combination of ¹H, ¹³C, and ¹¹B

NMR, supported by 2D correlation experiments, is essential for unambiguous assignment.

Experimental Protocol: NMR Analysis
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of

DMSO-d₆ is strategic; its ability to form hydrogen bonds helps to sharpen the exchangeable B(OH)₂ and any residual N-H

protons, making them observable.[5]

Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.[6]
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¹H NMR: Acquire with a standard pulse program, referencing the spectrum to the residual solvent signal (DMSO-d₆ at δ 2.50

ppm).[5][7]

¹³C NMR: Acquire with proton decoupling, referencing to the solvent signal (DMSO-d₆ at δ 39.52 ppm).[5][7]

¹¹B NMR: Acquire with proton decoupling, using BF₃·OEt₂ as an external reference (δ 0.0 ppm).

2D NMR (Optional but Recommended): Perform COSY (H-H correlation) and HSQC/HMBC (C-H correlation) experiments to

confirm assignments.[5][6]

Caption: Workflow for comprehensive NMR-based structural elucidation.

¹H NMR Data Interpretation
The proton spectrum provides the initial framework. The number of signals, their integration, multiplicity, and chemical shifts are all

diagnostic.

Assignment Predicted δ (ppm) Multiplicity Notes

H₃ ~8.1 Singlet (s)
Located on the pyrazole ring,

typically downfield.[8]

H₄ ~7.8 Singlet (s)
Deshielded by the anisotropic

effect of the fused ring system.

H₇ ~7.5 Singlet (s)
Aromatic proton on the indazole

core.

N-CH₃ ~4.0 Singlet (s)

Methyl group attached to

nitrogen; chemical shift is

higher than a C-CH₃.[9]

C-CH₃ ~2.5 Singlet (s)
Aromatic methyl group, close to

the reference solvent peak.

B(OH)₂ ~8.0 Broad Singlet (br s)

Exchangeable protons of the

boronic acid. Position is

concentration and water-

dependent.

¹³C NMR Data Interpretation
The ¹³C spectrum reveals the carbon skeleton. The presence of nine distinct carbon signals would be expected.
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Assignment Predicted δ (ppm) Notes

C₃ ~134
Corresponds to the C-H on the pyrazole

part of the ring.[10]

C₄ ~120 Aromatic C-H.

C₅ ~130 (broad)

Carbon attached to the boron atom. The

signal is often broadened due to

quadrupolar relaxation of the attached

boron nucleus.

C₆ ~140
Aromatic quaternary carbon attached to the

methyl group.

C₇ ~110
Aromatic C-H, typically upfield in indazole

systems.[10]

C₃ₐ, C₇ₐ ~125, ~142
Bridgehead carbons of the fused ring

system.

N-CH₃ ~35 Aliphatic carbon attached to nitrogen.[9]

C-CH₃ ~20
Aliphatic carbon of the aromatic methyl

group.

¹¹B NMR Data Interpretation
This experiment is crucial for confirming the state of the boronic acid.

Expected Chemical Shift: A single, broad resonance is expected between δ 19-30 ppm.

Causality: This chemical shift range is characteristic of a trigonal (sp² hybridized) boronic acid. If the compound were to form a

tetrahedral boronate complex (e.g., with a diol solvent or upon addition of fluoride), this signal would shift significantly upfield to

~δ 3-10 ppm.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight, serving as a primary check of identity, and offers structural clues through

fragmentation analysis. An electrospray ionization (ESI) source is well-suited for this polar molecule.[11]

Experimental Protocol: Mass Spectrometry
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent like methanol or

acetonitrile/water.[12]

Instrumentation: Analyze using an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

Mode: Acquire spectra in positive ion mode to observe the protonated molecule [M+H]⁺.

Expected Mass Spectrum Data
Molecular Formula: C₉H₁₁BN₂O₂
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Exact Mass: 190.0914

Observed Ion [M+H]⁺: m/z 191.0987

m/z (Predicted) Ion Identity Notes

191.0987 [M+H]⁺

The protonated molecular ion. This is the

primary confirmation of the molecular

weight.

173.0881 [M+H - H₂O]⁺

Loss of a water molecule from the boronic

acid moiety is a very common

fragmentation pathway.

361.1805 [2M - H₂O + H]⁺

Dimerization to form a boroxine anhydride

in the gas phase is characteristic of boronic

acids.[11][12]

digraph "MS_Fragmentation" {

bgcolor="transparent";

node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"];

edge [color="#EA4335"];

M [label="[M+H]⁺\nm/z = 191.0987", fillcolor="#4285F4", fontcolor="#FFFFFF"];

M_H2O [label="[M+H - H₂O]⁺\nm/z = 173.0881"];

Dimer [label="[2M - H₂O + H]⁺\nm/z = 361.1805"];

M -> M_H2O [label="- H₂O"];

M -> Dimer [label="+ M\n- H₂O"];

}

Caption: Predicted ESI-MS fragmentation pathway for the title compound.

Vibrational Spectroscopy (FTIR): The Functional Group Fingerprint
Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a rapid and effective method for identifying key

functional groups.

Experimental Protocol: FTIR
Sample Preparation: The analysis can be performed on the neat solid sample using an Attenuated Total Reflectance (ATR)

accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.

Instrumentation: Record the spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹.[13]

FTIR Data Interpretation
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Frequency Range (cm⁻¹) Vibrational Mode Significance

3400 - 3200 (broad) O-H stretch

Confirms the presence of the hydroxyl

groups of the boronic acid. The broadness

is due to hydrogen bonding.

3100 - 3000 Aromatic C-H stretch
Indicates the presence of the indazole ring

protons.

2980 - 2850 Aliphatic C-H stretch Corresponds to the two methyl groups.

~1620, ~1500, ~1460 C=C aromatic ring stretch
Characteristic "fingerprint" vibrations for the

aromatic indazole core.[14]

1380 - 1330 B-O stretch
A key vibration confirming the presence of

the boronic acid C-B-O₂ framework.[13]

~750 B-O-H out-of-plane bend
Another characteristic vibration for the

boronic acid functional group.

Electronic Spectroscopy (UV-Vis): Probing the Conjugated System
UV-Visible spectroscopy provides information on the electronic transitions within the molecule, specifically the π-electron system of

the indazole ring.

Experimental Protocol: UV-Vis
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol). Water

can also be used, but the pH may affect the spectrum of the boronic acid.[15][16]

Instrumentation: Record the spectrum from ~200 to 400 nm using a dual-beam UV-Vis spectrophotometer.

UV-Vis Data Interpretation
The spectrum is expected to be dominated by π → π* transitions of the conjugated indazole system.

Expected λ_max: Two primary absorption bands are predicted.

~250-260 nm: A strong absorption band corresponding to the primary π → π* transition of the aromatic system.

~290-300 nm: A slightly weaker, longer-wavelength band, also from a π → π* transition, characteristic of the bicyclic indazole

heterocycle.

Causality: The position and intensity of these bands are sensitive to substitution on the ring. The methyl and boronic acid groups

act as auxochromes, modulating the electronic structure and thus the absorption wavelengths compared to the parent indazole

molecule. The interaction of the boronic acid's Lewis acidic center with the solvent can also influence the spectrum.[17]

Conclusion: A Synergistic Approach to Certainty
The spectroscopic characterization of 1,6-dimethyl-1H-indazole-5-boronic acid is a case study in analytical synergy. While ¹H

and ¹³C NMR provide the detailed map of the carbon-hydrogen framework, it is the combination with ¹¹B NMR and high-resolution

mass spectrometry that provides absolute certainty in the identity and integrity of the boronic acid moiety and the overall molecular
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formula. Vibrational and electronic spectroscopy act as rapid, confirmatory techniques, validating the presence of key functional

groups and the expected electronic structure. Together, these methods form a robust, self-validating workflow that ensures the

quality and identity of this critical chemical building block for its intended application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic

procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the

fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our

Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of essential and advanced

chemicals, empowering scientists and researchers to drive progress in

science and industry.
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Phone: (601) 213-4426
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